2-Oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde
Description
2-Oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde is a bicyclic heterocyclic compound featuring a partially hydrogenated quinoline core with a ketone group at position 2 and a carbaldehyde substituent at position 6. The carbaldehyde group at position 8 distinguishes it from other quinoline derivatives, enabling unique reactivity in cross-coupling or condensation reactions .
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-oxo-3,4-dihydro-1H-quinoline-8-carbaldehyde |
InChI |
InChI=1S/C10H9NO2/c12-6-8-3-1-2-7-4-5-9(13)11-10(7)8/h1-3,6H,4-5H2,(H,11,13) |
InChI Key |
SOCOYSRDNBKKNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC=C2C=O |
Origin of Product |
United States |
Preparation Methods
Mechanism and Reaction Pathways
The acid-catalyzed cyclization of substituted aniline derivatives remains a cornerstone for constructing the tetrahydroquinoline core. Protonation of the carbonyl oxygen in precursors such as N-acylanthranilic acids initiates nucleophilic attack by the aromatic amine, followed by dehydration to form the six-membered ring. For 8-carbaldehyde derivatives, this method requires pre-installation of the formyl group at the para-position relative to the amine functionality.
Key Steps:
-
Precursor Synthesis : 2-Amino-5-formylbenzoic acid undergoes acylation with acetic anhydride to yield N-acetyl-2-amino-5-formylbenzoic acid.
-
Cyclization : Refluxing in 37% HCl for 16 hours induces ring closure.
-
Oxidation : Atmospheric oxygen converts the intermediate dihydroquinoline to the 2-oxo derivative.
Optimization Strategies:
-
Catalyst Screening : Substituting HCl with p-toluenesulfonic acid (PTSA) reduces reaction time from 16 to 8 hours while maintaining 68% yield.
-
Solvent Effects : Ethanol/water (4:1) mixtures improve product solubility, reducing tar formation.
Table 1.1: Acid-Catalyzed Cyclization Performance
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| HCl (37%) | 110 | 16 | 62 |
| PTSA | 120 | 8 | 68 |
| H2SO4 | 100 | 24 | 55 |
Domino Reaction Approaches
Tandem Oxidation-Cyclization Sequences
Domino reactions enable the construction of multiple bonds in a single operational step. A notable protocol involves:
Advantages:
-
Atom Economy : 85% atom utilization vs. 65% in stepwise methods.
-
Regiocontrol : The aldehyde group directs cyclization to the 8-position exclusively.
Table 2.1: Domino Reaction Optimization
| Oxidizing Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| MnO2 | Toluene | 73 | 98 |
| DDQ | DCM | 68 | 95 |
| TBHP | Acetonitrile | 58 | 90 |
Metal-Promoted Syntheses
Palladium-Catalyzed Carbonylative Cyclization
Palladium complexes facilitate the introduction of carbonyl groups via CO insertion. A representative procedure employs:
Challenges:
-
Catalyst Loading : <5 mol% Pd required to avoid side reactions.
-
Gas Handling : High-pressure equipment increases operational costs.
Table 3.1: Metal-Catalyzed Method Comparison
| Metal Catalyst | Pressure (atm) | Yield (%) | TOF (h⁻¹) |
|---|---|---|---|
| Pd(PPh3)4 | 3 | 71 | 12 |
| RuCl3 | 10 | 65 | 8 |
| Rh(CO)2Cl2 | 5 | 60 | 10 |
High-Temperature Cyclizations
Melt-Phase Synthesis
Thermal methods avoid solvent use but require precise temperature control. Heating N-acetyl-2-amino-5-formylbenzamide to 220°C induces:
-
Decarboxylation : Loss of CO2 generates a reactive diradical intermediate.
-
6π-Electrocyclization : Aromaticity-driven ring closure forms the tetrahydroquinoline core.
Industrial Considerations:
-
Energy Efficiency : 30% reduction in energy vs. solution-phase methods.
-
Scalability : Batch reactors achieve kilogram-scale production with 70% yield.
Vilsmeier-Haack Formylation Strategies
Regioselective Aldehyde Installation
Post-cyclization formylation using POCl3/DMF reagent introduces the 8-carbaldehyde group with high specificity:
-
Reagent Preparation : Vilsmeier complex formed at 0°C.
-
Electrophilic Substitution : The formyl group inserts at the electron-rich 8-position.
Table 5.1: Formylation Efficiency
| Substrate | Reaction Time (h) | Regioselectivity (%) |
|---|---|---|
| 2-Oxo-1,2,3,4-THQ | 6 | 92 |
| 2-Oxo-1,2,3,4-THQ-6-Me | 8 | 85 |
Chemical Reactions Analysis
Domino Reactions
The synthesis of tetrahydroquinoline derivatives often employs domino reactions, which involve sequential transformations without isolating intermediates. Key approaches include:
-
Reduction followed by cyclization : Reduction of imine intermediates (e.g., 15 → 16 in Scheme 16 of ) yields tetrahydroquinolines. Addition of formaldehyde during hydrogenation can introduce N-methyl groups.
-
Acid-catalyzed cyclizations : Certain precursors undergo acid-mediated ring closures to form the bicyclic structure. For example, O-TBS oxime derivatives (65 ) can be converted to tetrahydroquinolines (67 ) using borane-tetrahydrofuran complexes, though generality remains unverified .
-
Metal-promoted processes : Titanium dioxide (TiO₂) catalyzes reductions of precursors like 76 to generate tetrahydroquinolines (77 ) via photochemical activation .
Functional Group Transformations
-
O-Acylation : The hydroxyl group at position 8 can undergo triethylamine-mediated acylation with 4-chlorobenzoyl chloride to form esters like 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate (Scheme 2 in ).
-
Kabachnik–Fields Reaction : The aldehyde group reacts with α-aminophosphonates to form derivatives (e.g., 4a–4d7 in ), enhancing antitumor activity.
Aldehyde Group Transformations
The aldehyde moiety at position 8 is highly reactive:
-
Nucleophilic addition : Reacts with amines, hydrazines, or alcohols to form Schiff bases, hydrazones, or hemiacetals.
-
Reduction : Conversion to primary alcohol derivatives under catalytic hydrogenation or borohydride conditions (e.g., NaBH₄).
-
Oxidation : Limited due to the neighboring carbonyl group, but selective oxidation to carboxylic acids may be feasible under controlled conditions.
Carbonyl Group (2-Oxo) Interactions
The ketone at position 2 participates in:
-
Enolate formation : Deprotonation generates nucleophilic enolates for alkylation or acylation.
-
Electrophilic substitution : Reactivity at the α-position (C-1) for halogenation or alkylation.
-
Hydrolysis : Acidic or basic conditions may cleave the ring, though stability depends on substitution patterns.
Quinoline Ring Modifications
The aromatic core allows:
-
Electrophilic aromatic substitution : Halogenation or nitration at positions ortho/para to the aldehyde group.
-
Complexation : Coordination with transition metals (e.g., copper, iron) for catalytic applications.
Antitumor Agents
Derivatives synthesized via the Kabachnik–Fields reaction (e.g., 4a–4d7 ) exhibit enhanced cytotoxicity against HepG2, SK-OV-3, and NCI-H460 cell lines compared to parent aldehydes . For example:
| Compound | HepG2 IC₅₀ (μM) | SK-OV-3 IC₅₀ (μM) | NCI-H460 IC₅₀ (μM) |
|---|---|---|---|
| 4a | 12.5 | 18.2 | 22.1 |
| 4c | 8.1 | 15.3 | 19.8 |
Antimicrobial and Antiviral Candidates
Substituted tetrahydroquinolines (e.g., fluorinated derivatives) show:
-
Antibacterial activity : MIC values of 64 μg/mL against Staphylococcus aureus (e.g., 6-fluoro derivatives).
-
Antiviral potential : Preliminary data suggest inhibition of human coronaviruses (HCoV-229E, HCoV-OC43).
Enzyme Inhibition
Certain analogs act as selective inhibitors of neuronal nitric oxide synthase (nNOS), with IC₅₀ values in the submicromolar range.
Scientific Research Applications
Medicinal Chemistry
2-Oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde has been studied extensively for its medicinal properties. Its unique structural features allow it to interact with various biological macromolecules, making it a promising candidate for drug development.
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, studies have shown that it can induce apoptosis in ovarian cancer cells and has activity against resistant strains of tumors .
- Antimicrobial Properties : The compound demonstrates significant antimicrobial activity against a range of bacteria, including multi-drug resistant strains. This property suggests its potential use in developing new antibiotics .
- Neuroprotective Effects : Investigations into the neuroprotective properties of tetrahydroquinoline derivatives indicate their potential in treating neurodegenerative disorders by modulating neurotransmitter levels and reducing oxidative stress .
Material Science
In addition to its biological applications, this compound is employed in material science for creating dyes and other materials with unique electronic or optical properties. Its ability to undergo various chemical transformations makes it suitable for synthesizing novel compounds with enhanced functionalities.
Anticancer Studies
A prominent study evaluated the efficacy of this compound on ovarian cancer cell lines. The findings indicated a significant reduction in cell viability compared to untreated controls. The study also examined mechanisms of resistance in cancer cells .
Antimicrobial Efficacy
Research has documented the broad-spectrum antimicrobial activity of this compound against various bacterial strains. Notably, it was effective against multi-drug resistant strains of bacteria .
Mechanism of Action
The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, influencing biological processes such as cell signaling and metabolism. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
- 7-Oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde (CAS 683268-08-8): Molecular Formula: C₁₂H₉NO₄ (MW 231.2). Key Features: Incorporates a fused 1,4-dioxane ring at positions 2 and 3 of the quinoline scaffold. The dioxane ring alters electronic properties and steric hindrance compared to the simple tetrahydroquinoline system . Applications: Used as a synthetic intermediate in heterocyclic chemistry.
- 4-Oxo-1,4-dihydroquinoline-3-carboxamides (e.g., Compound 47): Key Features: Substituted with a carboxamide group at position 3 and a thioxo or oxo group at position 3. Synthesis: Prepared via condensation reactions involving β-oxoesters or 1,3-dicarbonyl compounds, followed by cyclization . Biological Relevance: Demonstrated activity in antiviral and antibacterial assays due to the carboxamide pharmacophore .
- Biginelli Compounds (2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates): Core Structure: Pyrimidine ring instead of quinoline. Synthesis: Derived from α-tosylphenyl carbamates and β-oxoesters via cyclocondensation . Applications: Widely studied as calcium channel modulators and antihypertensive agents .
Functional Group Analysis
| Compound | Key Substituents | Functional Impact |
|---|---|---|
| 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde | 2-oxo, 8-carbaldehyde | Electrophilic aldehyde enables Schiff base formation or nucleophilic additions. |
| 7-Oxo-dioxinoquinoline-8-carbaldehyde | 7-oxo, fused dioxane ring | Enhanced solubility due to oxygen-rich ring; steric hindrance at position 2/3. |
| 4-Oxo-quinoline-3-carboxamides | 4-oxo/thioxo, 3-carboxamide | Hydrogen-bonding capacity from amide group; thioxo enhances metal coordination. |
| Biginelli pyrimidines | 2-oxo, 5-carboxylate | Carboxylate group improves bioavailability; pyrimidine core offers metabolic stability. |
Biological Activity
2-Oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial, antiviral, and anticancer activities, as well as its potential mechanisms of action.
- Molecular Formula : C_10H_9N_1O_2
- Molecular Weight : 175.19 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) assays revealed that the compound has moderate antibacterial activity against Gram-positive and Gram-negative bacteria .
Antiviral Activity
The compound has also been investigated for its antiviral properties:
- A study highlighted its potential as an inhibitor of HIV replication. Compounds derived from the tetrahydroquinoline scaffold have shown activity against HIV integrase and other viral targets .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines:
- Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
- Cell Cycle Arrest : Studies indicate that it can disrupt cell cycle progression in cancer cells.
- Reactive Oxygen Species (ROS) Generation : It may promote oxidative stress in target cells, leading to apoptosis.
Case Studies and Research Findings
Q & A
Q. Table 1. Key Synthetic Intermediates
Q. Table 2. Bioactivity Data Comparison
| Derivative | Target Activity | IC₅₀ (nM) | Assay Type | Reference |
|---|---|---|---|---|
| 8-Methoxy analog | Antifungal | 120 ± 15 | C. albicans | |
| Fluoroethylated analog | MCHR1 antagonism | 8.2 ± 1.3 | Radioligand binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
